2-Hydroxy-2,2-diphenylacetohydrazide

描述

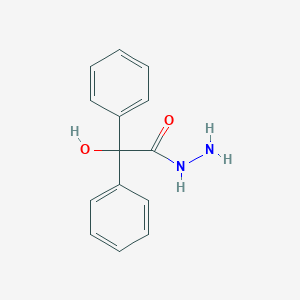

2-Hydroxy-2,2-diphenylacetohydrazide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a hydrazide group attached to a diphenylacetohydrazide backbone.

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2,2-diphenylacetohydrazide can be synthesized by refluxing methyl 2-hydroxy-2,2-diphenylacetate with hydrazine hydrate in methanol . The reaction typically involves the following steps:

- Dissolve methyl 2-hydroxy-2,2-diphenylacetate (10 mmol, 2.42 g) in 50 ml of methanol.

- Add hydrazine hydrate (2.5 ml, 80%) to the solution.

- Reflux the mixture for several hours until the reaction is complete.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold methanol and dry it under vacuum to obtain the final product.

Industrial Production Methods:

化学反应分析

Types of Reactions: 2-Hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides and related compounds.

科学研究应用

Chemistry

In organic synthesis, 2-hydroxy-2,2-diphenylacetohydrazide serves as a reagent and a precursor for synthesizing various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing new materials and chemical processes .

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, synthesized compounds exhibited cytotoxic activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The most effective derivatives showed IC50 values as low as 7.62 µM for MCF-7 cells and 45.81 µM for PC-3 cells .

Table 1: IC50 Values of Compounds on Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |

|---|---|---|

| 1a | 100 | ≤100 |

| 1b | 18.24 ± 7.62 | 45.81 ± 1.10 |

| 1c | 27.56 ± 5.66 | 53.12 ± 5.41 |

| 1d | 43.13 ± 3.13 | 90.17 ± 6.83 |

| 1e | 7.62 ± 1.85 | ≤100 |

Mechanism of Action

The mechanism involves the interaction of the hydrazide group with enzyme active sites, leading to inhibition of enzymatic activity, which is crucial for therapeutic applications .

Medicinal Chemistry

In addition to anticancer properties, research indicates that derivatives of this compound may possess antimicrobial activities. Investigations into its efficacy against various pathogens are ongoing, showing promise for future pharmaceutical applications .

Case Study: Anticancer Activity Evaluation

A study conducted by Doğan et al. synthesized five new analogs of acetohydrazides derived from this compound and evaluated their anticancer properties against MCF-7 and PC-3 cell lines. The results indicated that compounds with specific substitutions exhibited significant anti-proliferative effects compared to control groups .

Case Study: Complexation Studies

Another research focused on the complexation ability of derivatives with metal cations demonstrated that these compounds could form stable complexes with various metals, indicating potential applications in coordination chemistry and materials science .

作用机制

The mechanism of action of 2-Hydroxy-2,2-diphenylacetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

相似化合物的比较

2,2-Diphenylacetohydrazide: Similar structure but lacks the hydroxyl group.

2-Hydroxy-2,2-diphenylacetic acid: Similar backbone but contains a carboxylic acid group instead of a hydrazide group.

Uniqueness: 2-Hydroxy-2,2-diphenylacetohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications .

生物活性

2-Hydroxy-2,2-diphenylacetohydrazide (often abbreviated as HDPH) is a hydrazone derivative that has garnered attention in various fields of scientific research due to its diverse biological activities. This compound features both hydroxyl and hydrazide functional groups, contributing to its unique chemical reactivity and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is CHNO. Its structure can be represented as follows:

The biological activity of HDPH primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The hydrazide functionality allows it to form covalent bonds with the active sites of enzymes, leading to inhibition of enzymatic activity. This property is particularly valuable in the design of enzyme inhibitors for therapeutic purposes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several derivatives of HDPH have been evaluated for their anticancer properties. Notably, compounds such as N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. These findings highlight the potential of HDPH derivatives in cancer therapy.

Antituberculosis Activity

A study focusing on the synthesis and biological evaluation of new derivatives revealed that certain HDPH-based compounds exhibit antituberculosis activity. This suggests that modifications to the HDPH structure could lead to novel treatments for tuberculosis, a significant global health concern.

Synthesis and Evaluation

-

Synthesis Methodology : this compound is typically synthesized through the reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine hydrate under reflux conditions. This process yields the desired hydrazide compound alongside various derivatives.

Compound Synthesis Method Biological Activity HDPH Reflux with hydrazine hydrate Antimicrobial, anticancer Derivative A Reaction with aroyl isothiocyanates Antituberculosis Derivative B Reaction with substituted aromatic aldehydes Cytotoxic against cancer - Biological Evaluation : In vitro studies have shown that HDPH and its derivatives possess notable activity against several pathogenic organisms and cancer cell lines. For instance, one study reported that specific derivatives exhibited IC values in the low micromolar range against MCF-7 cells.

Structural Characterization

The structural characterization of HDPH derivatives is crucial for understanding their biological activity. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the molecular arrangements and interactions within these compounds. For example, the crystal structure analysis of certain derivatives revealed strong hydrogen bonding interactions that contribute to their stability and biological efficacy.

常见问题

Q. What are the established synthetic routes for 2-hydroxy-2,2-diphenylacetohydrazide, and how are intermediates characterized?

Basic

The compound is synthesized via a two-step process:

Ester hydrolysis : Methyl-2-hydroxy-2,2-diphenylacetate reacts with hydrazine hydrate in ethanol under reflux for 6 hours to yield the hydrazide .

Schiff base formation : The hydrazide reacts with substituted aromatic aldehydes to form intermediates (e.g., Schiff bases), which are characterized using:

- NMR spectroscopy (1H, 13C/APT, 2D COSY, NOESY) to confirm regiochemistry and stereochemistry.

- FT-IR for detecting N–H and C=O stretches (≈3250 cm⁻¹ and ≈1650 cm⁻¹, respectively).

- Elemental analysis to validate purity (>95%) .

Q. Which biologically active derivatives of this compound are reported, and what are their primary applications?

Basic

Key derivatives include:

- Schiff bases : Synthesized with aldehydes (e.g., 4-nitrobenzaldehyde) for anticancer screening .

- Thiazolidin-4-ones : Prepared via cyclization with mercaptoacetic acid, showing antimycobacterial activity against M. tuberculosis H37Rv .

- Spirocyclic analogs : Derived from ketones and mercaptoalkanoic acids, tested for tumor cell line inhibition (e.g., MCF-7, PC-3) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Basic

- 1D/2D NMR : Resolves aromatic proton splitting patterns and confirms E-geometry of Schiff bases via NOESY .

- X-ray crystallography : Validates molecular geometry (e.g., planar acetohydrazide core) .

- LC-MS/MS : Determines molecular ion peaks (e.g., m/z 347.1 for Schiff bases) and fragmentation patterns .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Advanced

- Solvent selection : Ethanol enhances hydrazide formation due to polarity and boiling point (78°C) .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation, reducing reaction time from 24 hours to 4 hours .

- Temperature control : Reflux at 80°C minimizes side products (e.g., hydrolyzed aldehydes) .

Q. What structure-activity relationships (SARs) govern the anticancer activity of Schiff base derivatives?

Advanced

| Derivative | Substituent | IC50 (MCF-7) | IC50 (PC-3) | Reference |

|---|---|---|---|---|

| 1b | 4-NO₂ | 18.24 ± 7.62 µM | 45.81 ± 1.10 µM | |

| 1e | 4-Cl | 7.62 ± 1.85 µM | >100 µM |

Key SARs :

- Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance cytotoxicity by increasing electrophilicity.

- Steric hindrance from ortho-substituents reduces activity .

Q. How can discrepancies in antimycobacterial inhibition data (e.g., 0–86% vs. 95–99%) be resolved?

Advanced

Discrepancies arise from:

- Concentration differences : Primary screens at 6.25 µg/cm³ show variable inhibition (0–86%) , while optimized thiazolidinones at the same concentration achieve >95% inhibition due to enhanced membrane permeability .

- Assay variability : Use standardized microplate Alamar Blue assays (MITOMYC protocol) to minimize inter-lab variability .

- Structural modifications : Adding spirocyclic moieties (e.g., 1-thia-4-azaspiro[4.5]decane) improves target binding .

Q. What advanced spectroscopic methods resolve ambiguities in hydrazide derivative configurations?

Advanced

- NOESY NMR : Differentiates E/Z isomers by spatial proximity of imine protons and aromatic rings .

- Time-resolved FT-IR : Monitors real-time conformational changes during cyclization (e.g., thiazolidinone ring closure) .

- DFT calculations : Predicts energetically favorable tautomers (e.g., enol vs. keto forms) and validates with experimental IR .

属性

IUPAC Name |

2-hydroxy-2,2-diphenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGPINWWFMBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156577 | |

| Record name | Diphenylhydroxyacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-38-9 | |

| Record name | α-Hydroxy-α-phenylbenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylhydroxyacethydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13050-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylhydroxyacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZILIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。